1,3-diméthyl-1H-pyrazole-4-carbonitrile

Vue d'ensemble

Description

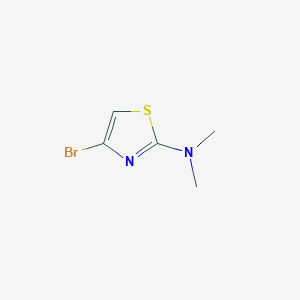

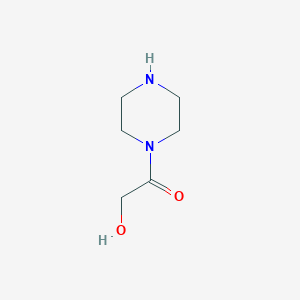

1,3-dimethyl-1H-pyrazole-4-carbonitrile is a useful research compound. Its molecular formula is C6H7N3 and its molecular weight is 121.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1,3-dimethyl-1H-pyrazole-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-dimethyl-1H-pyrazole-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse organique

Le 1,3-diméthyl-1H-pyrazole-4-carbonitrile peut être utilisé comme catalyseur dans de nombreuses réactions organiques, telles que l'estérification, l'amidation, l'éthérification et la condensation . Il peut également être utilisé dans d'autres réactions de synthèse organique, telles que l'oxydation, la réduction et la N-alkylation .

Synthèse de dérivés de pyrazole

Les dérivés de pyrazole, y compris le this compound, ont été synthétisés en utilisant diverses stratégies telles que l'approche multicomposants, les cycloadditions dipolaires, la cyclocondensation de l'hydrazine avec un système carbonylé, en utilisant un système hétérocyclique et une approche multicomposants . Ces dérivés ont trouvé de larges applications en chimie médicinale, découverte de médicaments, agrochimie, chimie de coordination et chimie organométallique .

Chimie médicinale

Les pyrazoles, y compris le this compound, occupent une place privilégiée en tant que structures polyvalentes dans divers secteurs de l'industrie chimique, y compris la médecine . Ils présentent des activités biologiques diverses, englobant des rôles tels que des agents antituberculeux, antimicrobiens, antifongiques, anti-inflammatoires, anticancéreux et antidiabétiques .

Agrochimie

Dans le domaine de l'agrochimie, les dérivés de pyrazole sont utilisés dans la synthèse de produits chimiques bioactifs . Ces produits chimiques sont utilisés dans diverses applications telles que la lutte antiparasitaire, la régulation de la croissance des plantes et la gestion des maladies .

Chimie de coordination

En chimie de coordination, les dérivés de pyrazole sont utilisés comme ligands pour former des complexes avec divers métaux . Ces complexes ont été utilisés dans diverses applications telles que la catalyse, la science des matériaux et la chimie bioinorganique .

Chimie organométallique

En chimie organométallique, les dérivés de pyrazole sont utilisés dans la synthèse de composés organométalliques . Ces composés ont été utilisés dans diverses applications telles que la catalyse, la science des matériaux et la chimie médicinale .

Safety and Hazards

“1,3-dimethyl-1H-pyrazole-4-carbonitrile” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation and serious eye irritation. It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

Orientations Futures

“1,3-dimethyl-1H-pyrazole-4-carbonitrile” serves as a versatile precursor for the synthesis of various medicinally important compounds . It could be extensively utilized in the synthesis of agrochemicals, active pharmaceutical ingredients, dyes, synthetic rubbers, herbicides, and polymers . Therefore, future research may focus on exploring its potential applications in these areas.

Mécanisme D'action

Target of Action

Pyrazole derivatives are known to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.

Mode of Action

It’s worth noting that pyrazole derivatives are known for their diverse pharmacological effects . They can interact with their targets and induce changes that lead to various biological activities.

Biochemical Pathways

Pyrazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . This suggests that these compounds may affect a wide range of biochemical pathways.

Result of Action

It’s worth noting that pyrazole derivatives have shown significant biological activities , suggesting that this compound may also exhibit notable molecular and cellular effects.

Analyse Biochimique

Biochemical Properties

1,3-Dimethyl-1H-pyrazole-4-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. Additionally, 1,3-dimethyl-1H-pyrazole-4-carbonitrile can form complexes with metal ions, which can further modulate its biochemical properties and interactions .

Cellular Effects

The effects of 1,3-dimethyl-1H-pyrazole-4-carbonitrile on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, 1,3-dimethyl-1H-pyrazole-4-carbonitrile can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Furthermore, it can affect the expression of genes related to oxidative stress and apoptosis, thereby impacting cell survival and function . The compound’s influence on cellular metabolism includes alterations in the levels of key metabolites and changes in metabolic flux .

Molecular Mechanism

At the molecular level, 1,3-dimethyl-1H-pyrazole-4-carbonitrile exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. For instance, it can bind to the active site of enzymes, leading to inhibition or activation of their catalytic activity . Additionally, 1,3-dimethyl-1H-pyrazole-4-carbonitrile can act as an allosteric modulator, altering the conformation of proteins and thereby influencing their function . Changes in gene expression induced by the compound are often mediated through its interaction with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of 1,3-dimethyl-1H-pyrazole-4-carbonitrile in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation over time, especially when exposed to light and heat . Long-term studies have shown that prolonged exposure to 1,3-dimethyl-1H-pyrazole-4-carbonitrile can lead to cumulative effects on cellular function, including changes in cell viability and alterations in metabolic activity . These temporal effects are crucial for determining the compound’s suitability for various applications.

Dosage Effects in Animal Models

The effects of 1,3-dimethyl-1H-pyrazole-4-carbonitrile vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, it can lead to toxic or adverse effects, including oxidative stress, inflammation, and cell death . Threshold effects have been observed, where a specific dosage range results in a significant change in the compound’s impact on the organism . These findings highlight the importance of dosage optimization for therapeutic applications.

Metabolic Pathways

1,3-dimethyl-1H-pyrazole-4-carbonitrile is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is primarily metabolized by cytochrome P450 enzymes, which facilitate its conversion into different metabolites . These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity . Additionally, 1,3-dimethyl-1H-pyrazole-4-carbonitrile can affect the levels of key metabolites in the body, thereby altering metabolic flux and overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of 1,3-dimethyl-1H-pyrazole-4-carbonitrile within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, facilitating its uptake and accumulation in target tissues . Additionally, binding proteins can sequester 1,3-dimethyl-1H-pyrazole-4-carbonitrile, influencing its localization and distribution within the cell . These transport and distribution mechanisms are critical for understanding the compound’s pharmacokinetics and pharmacodynamics.

Subcellular Localization

The subcellular localization of 1,3-dimethyl-1H-pyrazole-4-carbonitrile is an important factor in determining its activity and function. The compound can be targeted to specific cellular compartments or organelles through various mechanisms, including targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding the subcellular localization of 1,3-dimethyl-1H-pyrazole-4-carbonitrile is essential for elucidating its mode of action and potential therapeutic applications.

Propriétés

IUPAC Name |

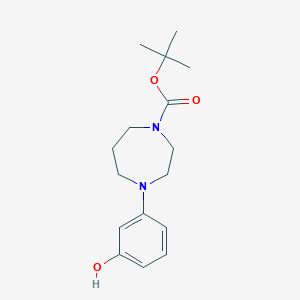

1,3-dimethylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3/c1-5-6(3-7)4-9(2)8-5/h4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOFOOXWGRXHZKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60599122 | |

| Record name | 1,3-Dimethyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87412-96-2 | |

| Record name | 1,3-Dimethyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-Boc-7-oxa-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B1289646.png)

![3-[4-(1,3-Benzoxazol-2-yl)piperidino]propanoic acid](/img/structure/B1289660.png)